Home > Products > Screening Compounds P22437 > N-Acetyl-D-Galactosamine
N-Acetyl-D-Galactosamine - 1159408-72-6

N-Acetyl-D-Galactosamine

Catalog Number: EVT-10895338
CAS Number: 1159408-72-6
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-D-galactosamine is the D-enantiomer of N-acetylgalactosamine. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine.
N-Acetyl-D-Galactosamine is a natural product found in Prunus persica, Homo sapiens, and other organisms with data available.
The N-acetyl derivative of galactosamine.
Source

N-Acetyl-D-Galactosamine can be derived from natural sources, particularly through enzymatic processes. Enzymes such as N-acetylgalactosaminyltransferases facilitate its incorporation into glycoproteins and glycolipids. Additionally, it can be synthesized chemically through various synthetic routes, which are essential for research and therapeutic applications.

Classification

N-Acetyl-D-Galactosamine falls under the classification of monosaccharides and glycosaminoglycans. It is categorized as an amino sugar due to the presence of an amine functional group, which distinguishes it from other simple sugars.

Synthesis Analysis

Methods

The synthesis of N-Acetyl-D-Galactosamine can be accomplished through several methods:

  1. Enzymatic Synthesis: This involves the use of specific glycosyltransferases that catalyze the transfer of N-acetylgalactosamine from a donor substrate to an acceptor molecule. For instance, β-1→4-N-acetylgalactosaminyltransferase has been reported to facilitate this reaction effectively .
  2. Chemical Synthesis: Chemical approaches often utilize protecting group strategies to selectively modify hydroxyl groups on galactose derivatives. A notable method involves the epimerization of galactose followed by amination at C-2, leading to N-acetyl-D-galactosamine .
  3. Rare Earth Metal Catalysis: Recent advancements have introduced rare earth metal triflates as catalysts for synthesizing various glycosides of N-acetyl-D-galactosamine, allowing for both α- and β-glycosidic linkages .

Technical Details

Molecular Structure Analysis

Structure

N-Acetyl-D-Galactosamine has the following molecular formula: C₈H₁₅NO₇. Its structure consists of a galactose backbone with an acetyl group attached to the nitrogen atom at C-2.

Data

  • Molecular Weight: 179.21 g/mol
  • Melting Point: Approximately 140 °C
  • Solubility: Soluble in water and polar solvents.

The structural configuration allows for specific interactions with proteins, influencing biological functions such as cell recognition and adhesion.

Chemical Reactions Analysis

Reactions

N-Acetyl-D-Galactosamine participates in various biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor in glycosidic bond formation with other sugars or aglycones.
  2. Hydrolysis: The compound can be hydrolyzed by enzymes such as α-N-acetylgalactosaminidase, releasing free N-acetyl-D-galactosamine from glycoproteins .

Technical Details

The stability of N-Acetyl-D-Galactosamine under different pH conditions is essential for its applications in biological systems. Its reactivity is influenced by the presence of functional groups that allow for nucleophilic attack during glycosidic bond formation.

Mechanism of Action

Process

The mechanism by which N-Acetyl-D-Galactosamine exerts its effects primarily involves its role in glycoprotein synthesis and cell signaling pathways. It is recognized by specific receptors on cell surfaces, facilitating endocytosis and subsequent intracellular signaling cascades.

Data

Research indicates that the binding affinity of N-Acetyl-D-Galactosamine to receptors such as asialoglycoprotein receptors is crucial for targeted drug delivery systems . This selectivity enhances therapeutic efficacy while minimizing off-target effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Sweet
  • Density: Approximately 1.5 g/cm³

Chemical Properties

  • pH Stability: Stable between pH 4 to 7.
  • Reactivity: Reacts with strong acids and bases, leading to hydrolysis or degradation.

These properties are significant for its use in pharmaceuticals and biochemistry.

Applications

N-Acetyl-D-Galactosamine has several scientific uses:

  1. Glycoprotein Synthesis: It is crucial in constructing glycopeptides and glycoproteins used in therapeutic applications.
  2. Drug Targeting: Its ability to bind selectively to certain receptors makes it valuable for targeted drug delivery systems.
  3. Biomarker Development: Used in developing biomarkers for diseases related to glycan metabolism, such as lysosomal storage disorders .
Biosynthesis and Metabolic Pathways of N-Acetyl-D-Galactosamine

Enzymatic Synthesis of UDP-N-Acetyl-D-Galactosamine in Eukaryotic Systems

In eukaryotic systems, UDP-N-acetyl-D-galactosamine (UDP-GalNAc) is primarily synthesized through the epimerization pathway starting from UDP-N-acetylglucosamine (UDP-GlcNAc). This conversion is catalyzed by the enzyme UDP-galactose-4-epimerase (GALE), which exhibits dual specificity for both UDP-glucose/UDP-galactose and UDP-GlcNAc/UDP-GalNAc interconversion [7]. The GALE enzyme operates via a mechanism of transient oxidation at the C4 position of the sugar ring using NAD⁺ as a cofactor, enabling stereochemical inversion. The reaction reaches equilibrium with approximately 20-30% favoring UDP-GalNAc formation under physiological conditions, necessitating continuous metabolic flux toward glycosylation reactions to drive the pathway forward [7].

Alternative enzymatic routes have been explored for recombinant production of UDP-GalNAc and its analogs. A highly efficient two-step pathway employs human GalNAc kinase (GK2) and UDP-GalNAc pyrophosphorylase (AGX1). GK2 phosphorylates free GalNAc at the C1 hydroxyl group using ATP, generating GalNAc-1-phosphate. AGX1 then catalyzes the condensation of GalNAc-1-phosphate with UTP, releasing pyrophosphate and forming UDP-GalNAc [1]. This approach yields approximately 85-90% conversion efficiency and demonstrates remarkable substrate promiscuity, enabling the synthesis of non-natural analogs like UDP-N-azidoacetylgalactosamine (UDP-GalNAz) for bioorthogonal labeling applications [1].

Table 1: Enzymatic Pathways for UDP-GalNAc Biosynthesis in Eukaryotes

PathwayKey EnzymesSubstratesProductsCofactors
EpimerizationUDP-galactose-4-epimerase (GALE)UDP-GlcNAcUDP-GalNAcNAD⁺
SalvageGalNAc kinase (GK2)GalNAc + ATPGalNAc-1-phosphateATP/ADP
SalvageUDP-GalNAc pyrophosphorylase (AGX1)GalNAc-1-phosphate + UTPUDP-GalNAcUTP/PPi

Analytical quantification of UDP-sugars presents challenges due to structural similarities between epimers. Traditional methods like ion-pair reversed-phase chromatography often fail to resolve UDP-GlcNAc from UDP-GalNAc, requiring extended run times exceeding 40 minutes with limited resolution [5]. Enzymatic assays using specific oxidoreductases offer superior specificity; for example, the Methanococcus maripaludis MMP0352 protein selectively oxidizes UDP-GlcNAc but not UDP-GalNAc, enabling fluorometric discrimination between these nucleotide sugars in complex biological matrices [5].

Role of UDP-GalNAc in Glycosylation Pathways and Nucleotide Sugar Metabolism

UDP-GalNAc serves as the essential sugar donor for initiating mucin-type O-glycosylation, a fundamental post-translational modification of secreted and membrane proteins. This process begins with the attachment of GalNAc to serine or threonine residues catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). Mammalian genomes encode up to 20 distinct ppGalNAcT isoforms with varying substrate specificities and tissue distributions, collectively establishing the density and positioning of O-glycans on target proteins. The specificity of these transferases significantly influences cell adhesion, signaling, and immune recognition processes [6].

Beyond protein glycosylation, UDP-GalNAc functions as a metabolic precursor for glycosaminoglycan (GAG) biosynthesis. In chondroitin sulfate synthesis, GalNAc is incorporated into the repeating disaccharide unit →4)GlcAβ(1→3)GalNAcβ(1→. Subsequent modifications include sulfotransferase-mediated sulfation at C4 and/or C6 positions of GalNAc residues. Notably, chondroitin 4-O-sulfotransferase (C4ST) and GalNAc4S-6-O-sulfotransferase (GalNAc4S-6ST) specifically recognize UDP-GalNAc-derived structures in chondroitin chains. Recent advances achieved functional expression of human GalNAc4S-6ST in Escherichia coli through AlphaFold2-guided protein engineering and PROSS stability design, enabling the first microbial biosynthesis of chondroitin sulfate E (CS-E) containing the signature GalNAc4S6S disaccharide unit [6].

Table 2: Glycosylation Pathways Utilizing UDP-GalNAc

Glycosylation TypeKey EnzymesStructural Role of GalNAcBiological Significance
Mucin-type O-glycosylationppGalNAc transferasesInitial sugar attachment to Ser/ThrProtein stability, cell adhesion, immune recognition
Chondroitin sulfate synthesisGlycosyltransferases, sulfotransferasesCore disaccharide unitCartilage integrity, neural development, anticoagulation
Ganglioside biosynthesisβ-1,4-N-acetylgalactosaminyltransferaseTerminal residue in GM2/GD2Neural function, cancer antigen presentation

The cellular concentration of UDP-GalNAc influences glycosylation efficiency and serves as a metabolic indicator. Eukaryotic cells maintain UDP-GalNAc pools ranging from 20-100 μM, fluctuating in response to nutrient availability. Analytical methods reveal that UDP-sugar levels correlate with the expression of glycosyltransferases and sulfotransferases. For instance, elevated UDP-GalNAc enhances the sulfation density of chondroitin sulfate in cartilage-producing cells, directly impacting the biomechanical properties of extracellular matrices [6]. The epimerase equilibrium between UDP-GlcNAc and UDP-GalNAc (catalyzed by GALE) provides a regulatory intersection point connecting amino sugar metabolism with multiple glycosylation pathways [7].

Comparative Analysis of GalNAc Biosynthesis Across Species: From Escherichia coli to Homo sapiens

GalNAc metabolism exhibits remarkable evolutionary diversity across biological domains. In Escherichia coli K-12 strains, a substantial genomic deletion in the aga/kba gene cluster (ΔagaW'EF'A) results in the inability to utilize exogenous GalNAc or galactosamine as carbon sources. Functional analysis reveals that wild-type E. coli strains possess a specialized phosphotransferase system (PTS) for GalNAc uptake. The system includes IIAaga (encoded by agaVWE) for GalNAc transport and phosphorylation, producing intracellular GalNAc-6-phosphate. Subsequent deacetylation by AgaA generates galactosamine-6-phosphate, which undergoes deamination via AgaI to yield fructose-6-phosphate, feeding into glycolysis [4].

Archaea employ thermostable enzymatic pathways fundamentally distinct from eukaryotic epimerization. Sulfolobus tokodaii utilizes a glucosamine-6-phosphate epimerase (EC 5.1.3.42) that converts D-glucosamine-6-phosphate to D-galactosamine-6-phosphate. This intermediate is isomerized to galactosamine-1-phosphate by phosphohexosamine mutase, then acetylated and activated by a multifunctional acetyltransferase/uridylyltransferase to form UDP-GalNAc [3]. This pathway represents a thermoadapted solution for UDP-GalNAc biosynthesis in extreme environments, completely bypassing the need for UDP-GlcNAc 4-epimerase. The archaeal enzymes display exceptional thermal stability, functioning optimally at 70-80°C, and exhibit broader substrate promiscuity compared to their mammalian counterparts [3].

Table 3: Comparative Analysis of GalNAc Metabolism Across Organisms

OrganismBiosynthetic PathwayKey EnzymesUnique Features
Homo sapiensEpimerization of UDP-GlcNAcGALE (UDP-galactose-4-epimerase)Tight metabolic regulation, compartmentalized in Golgi
Escherichia coliDirect salvage pathwayGalNAc-specific PTS (agaVWE), AgaA deacetylaseGenomic deletion in K-12 strains prevents GalNAc utilization
Sulfolobus tokodaiiGlcN-6P epimerizationGlucosamine-6-phosphate 4-epimerase, phosphohexosamine mutaseThermostable enzymes (optima 70-80°C), pathway independent of UDP-GlcNAc

The hyaluronic acid (HA) biosynthetic pathway in Pasteurella multocida highlights specialized adaptations for capsule production. While mammalian HA synthesis involves class I synthases, P. multocida utilizes a class II hyaluronan synthase (HyaD) that directly polymerizes UDP-glucuronic acid and UDP-GlcNAc at the cytoplasmic membrane interface. Comparative genomics of capsule biosynthesis loci reveals 98-99% sequence conservation across eight HA biosynthetic genes (including galU for UDP-glucose production and glmU for UDP-GlcNAc synthesis) among different capsular serotypes. Protein structural analyses indicate conserved catalytic domains in the bifunctional GlmU enzyme, which acetylates glucosamine-1-phosphate and catalyzes uridylyl transfer to form UDP-GlcNAc—a precursor convertible to UDP-GalNAc via epimerization [2].

These comparative analyses reveal evolutionary convergence in nucleotide sugar metabolism. While humans prioritize substrate channeling toward protein glycosylation, bacteria optimize GalNAc pathways for carbon utilization, and archaea employ thermostable enzymes for nucleotide sugar synthesis. These differences reflect adaptations to distinct ecological niches while preserving the core chemical functionality of GalNAc in extracellular polymer synthesis [2] [3] [4].

Properties

CAS Number

1159408-72-6

Product Name

N-Acetyl-D-Galactosamine

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.